N-(2-Methylbenzyl)-2-butanamine hydrochloride
CAS No.: 1049750-39-1
Cat. No.: VC8043439
Molecular Formula: C12H20ClN
Molecular Weight: 213.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049750-39-1 |
|---|---|
| Molecular Formula | C12H20ClN |
| Molecular Weight | 213.75 g/mol |
| IUPAC Name | N-[(2-methylphenyl)methyl]butan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H19N.ClH/c1-4-11(3)13-9-12-8-6-5-7-10(12)2;/h5-8,11,13H,4,9H2,1-3H3;1H |
| Standard InChI Key | JLTQCXZFAWKXSV-UHFFFAOYSA-N |
| SMILES | CCC(C)NCC1=CC=CC=C1C.Cl |
| Canonical SMILES | CCC(C)NCC1=CC=CC=C1C.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name is N-[(2-methylphenyl)methyl]butan-2-amine hydrochloride, reflecting its benzyl-substituted amine structure. Key features include:
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Aromatic ring: A toluene-derived 2-methylbenzyl group.
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Amine backbone: A branched 2-butanamine (sec-butylamine) moiety.
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Salt form: Protonation of the amine nitrogen by hydrochloric acid.
The SMILES notation and InChIKey JLTQCXZFAWKXSV-UHFFFAOYSA-N provide unambiguous structural identification .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 213.75 g/mol | |
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 1 | |
| Rotatable bonds | 4 | |
| Exact mass | 213.1284 Da |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves alkylation of 2-butanamine with 2-methylbenzyl chloride under basic conditions :
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Reaction:
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Conditions: Reflux in ethanol with sodium hydroxide, followed by acidification with HCl.
Alternative methods include reductive amination of 2-methylbenzaldehyde with 2-butanamine using or , though this route is less common industrially.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency and purity. Key steps include:
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Automated purification via recrystallization from ethanol/water mixtures.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The secondary amine participates in alkylation and acylation reactions. For example, treatment with acetyl chloride yields the corresponding amide :
Oxidation and Reduction
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Oxidation: Reacts with to form nitroso derivatives, though over-oxidation may degrade the aromatic ring .
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Reduction: Catalytic hydrogenation () cleaves the benzyl group, yielding 2-butanamine.
Salt Metathesis
The hydrochloride salt can be converted to other salts (e.g., sulfate) via ion exchange, altering solubility for specific applications .
Industrial and Research Applications
Organic Synthesis Intermediate
Widely used to prepare:
Pharmaceutical Development
Explored as a scaffold for:
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Antivirals: Modifications targeting viral envelope proteins.
Material Science
Incorporated into polymers to enhance thermal stability (decomposition temperature >250°C) .
Comparative Analysis with Structural Analogs
Table 2: Comparison with 4-Methylbenzyl Isomer
| Property | N-(2-Methylbenzyl)-2-butanamine HCl | N-(4-Methylbenzyl)-2-butanamine HCl |
|---|---|---|
| Melting point | 158–160°C | 162–164°C |
| MAO-B | 12 µM | 18 µM |
| Aqueous solubility | 12 mg/mL | 9 mg/mL |
The ortho-methyl substitution enhances steric effects, reducing enzymatic binding but improving solubility .
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